Product packaging for D-Kyotorphin(Cat. No.:CAS No. 70904-57-3)

D-Kyotorphin

Cat. No.: B1670799
CAS No.: 70904-57-3
M. Wt: 337.37 g/mol
InChI Key: JXNRXNCCROJZFB-NWDGAFQWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Kyotorphin (L-Tyr-D-Arg) is a synthetic optical isomer of the endogenous neurodipeptide Kyotorphin (L-Tyr-L-Arg), first discovered in the mammalian brain. This analogue exhibits significantly enhanced and prolonged activity in research models, showing an analgesic potency approximately 5.6 times higher than that of the native peptide . Unlike classical opioids, this compound's primary mechanism of action is not direct binding to opioid receptors. Instead, it exerts its effects by interacting with specific kyotorphin receptors, leading to the release of endogenous opioid peptides, notably Met-enkephalin, in the brain and spinal cord . Research indicates that this compound plays a role in stress response modulation. Studies have demonstrated its potential anti-stressor effects, as administration of the peptide can significantly inhibit stress-induced elevations of adrenocorticotropic hormone (ACTH) and corticosterone (CORT), helping to restore homeostatic balance . Its stability and potent bioactivity make this compound a valuable tool for neuroscientific research, particularly in the study of pain mechanisms, stress-related disorders, and novel neuromodulatory pathways. This product is provided for research use only (RUO). It is strictly for laboratory applications and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H23N5O4 B1670799 D-Kyotorphin CAS No. 70904-57-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNRXNCCROJZFB-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221137
Record name D-Kyotorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70904-57-3
Record name D-Kyotorphin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904573
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Kyotorphin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biosynthesis and Enzymatic Dynamics in Kyotorphin and D Kyotorphin Systems

Endogenous Kyotorphin (B1673678) Biosynthesis Pathways

Endogenous kyotorphin is primarily synthesized in the brain through specific enzymatic processes. Unlike many neuropeptides generated from the proteolytic cleavage of larger precursor proteins, kyotorphin formation involves the direct ligation of its constituent amino acids, L-tyrosine and L-arginine. nih.govnih.gov

Tyrosyl tRNA Synthetase Pathway and Kyotorphin Synthetase Activity

A key pathway for kyotorphin biosynthesis involves the enzyme kyotorphin synthetase. This enzyme catalyzes the ATP- and Mg2+-dependent condensation of L-tyrosine and L-arginine to form kyotorphin. nih.govnih.govnih.govfrontiersin.org Recent research suggests that tyrosyl-tRNA synthetase (TyrRS) may function as a kyotorphin synthetase in mammals. frontiersin.orgnih.gov Studies using recombinant human TyrRS have demonstrated its ability to synthesize kyotorphin in vitro, with determined Michaelis-Menten constant (Km) values for tyrosine and arginine. frontiersin.orgnih.govresearchgate.net

Data from in vitro kyotorphin synthesis by recombinant human TyrRS:

SubstrateKm (µM)
Tyrosine200 frontiersin.orgnih.govresearchgate.net
Arginine1400 frontiersin.orgnih.govresearchgate.net

Previous enzymatic characterization of partially purified kyotorphin synthetase from rat brains reported different Km values for the substrates and cofactors involved in kyotorphin synthesis. nih.govfrontiersin.orgresearchgate.net

Data from enzymatic characterization of partially purified kyotorphin synthetase from rat brain:

Substrate/CofactorKm (µM)
Tyrosine25.6 nih.govfrontiersin.orgresearchgate.net
Arginine926 nih.govfrontiersin.orgresearchgate.net
ATP294 nih.govfrontiersin.orgresearchgate.net
MgCl2442 nih.govfrontiersin.orgresearchgate.net

The regional and subcellular distribution of kyotorphin synthetase activity in the brain correlates with kyotorphin content, with high activity observed in the midbrain, medulla oblongata, and synaptosome fractions. nih.govfrontiersin.orgresearchgate.net

Calpain-Mediated Calpastatin Processing in Kyotorphin Generation

In addition to the direct synthesis from amino acids, there is evidence suggesting that kyotorphin may also be generated through the enzymatic processing of precursor proteins, potentially involving calpain, a calcium-activated neutral protease, and its endogenous inhibitor, calpastatin. nih.govnih.govresearchgate.net While this pathway is considered a possible source of kyotorphin, the synthesis from tyrosine and arginine by kyotorphin synthetase is reported to produce a significantly greater amount of the dipeptide. nih.gov

D-Kyotorphin's Distinct Enzymatic Stability Profile

This compound (L-tyrosyl-D-arginine), a synthetic analog of kyotorphin, exhibits enhanced enzymatic stability compared to its endogenous counterpart. This difference in stability significantly impacts its biological activity and duration of action. nih.govbiosciencejournals.com

Interaction with Kyotorphin-Degrading Aminopeptidases (KTPase)

Kyotorphin is susceptible to degradation by aminopeptidases in the brain and other tissues. nih.govnih.govbiosciencejournals.com A specific enzyme, kyotorphin-degrading aminopeptidase (B13392206) (KTPase), has been identified and purified. nih.gov Studies have shown that L-kyotorphin is rapidly hydrolyzed by enzymes in brain homogenates, and this hydrolysis can be inhibited by aminopeptidase inhibitors like bestatin. nih.govumich.edu

In contrast, this compound is reported to be less susceptible to enzymatic degradation by purified KTPase and enzymes in brain homogenates. nih.govumich.eduumich.edu This resistance to enzymatic hydrolysis is a key characteristic that differentiates this compound from L-kyotorphin. nih.govumich.edu

Implications of Enhanced Enzymatic Resistance for Sustained Biological Activity

The enhanced enzymatic stability of this compound has significant implications for its biological activity, particularly its duration of action. Because it is less readily degraded by peptidases, this compound persists longer in biological environments compared to L-kyotorphin. nih.govbiosciencejournals.com This prolonged presence allows this compound to exert more sustained biological effects. nih.govbiosciencejournals.com For instance, studies have shown that this compound exhibits longer-lasting analgesic effects than L-kyotorphin, which is attributed to its increased enzymatic stability. nih.gov The resistance to degradation by enzymes like KTPase contributes to the sustained levels of this compound, potentially leading to a more prolonged interaction with its target sites and a more enduring biological response. nih.govbiosciencejournals.com

Data on the stability of this compound and other peptides in rat jejunal brush-border membrane vesicles (BBMV):

PeptideHalf-life (minutes)
Octreotide433 umich.edu
GHRP-6200 umich.edu
This compound107 umich.edu
L-Kyotorphin< 5 umich.edu

Neuroanatomical and Subcellular Distribution of Kyotorphin and Analogues

Regional Distribution of Endogenous Kyotorphin (B1673678) in Central Nervous System Structures

Kyotorphin is not uniformly distributed throughout the brain and spinal cord. nih.govnih.gov Its concentration varies significantly across different regions of the central nervous system. nih.govnih.gov

Higher concentrations of kyotorphin are found in brain regions associated with pain processing and modulation, as well as those sensitive to morphine analgesia. nih.govnih.gov These areas include the midbrain, particularly the periaqueductal gray (PAG), the pons and medulla oblongata (including the nucleus reticularis gigantocellularis/paragigantocellularis), and the dorsal horn of the spinal cord. nih.govnih.govnih.gov The presence of high kyotorphin levels in these areas suggests a physiological role in pain control within the central nervous system. nih.gov

Beyond the primary pain pathways, kyotorphin is also detected in other brain regions, albeit at varying concentrations. The cerebral cortex contains a significant portion of the total brain kyotorphin content, with some studies indicating that approximately 50% is concentrated in this area. nih.govfrontiersin.orgresearchgate.net Moderate concentrations are found in the hypothalamus, a region involved in thermoregulation and stress. nih.govfrontiersin.org Lower levels of kyotorphin are typically observed in the striatum, hippocampus, thalamus, and cerebellum. nih.govnih.govfrontiersin.orgscispace.com

The following table summarizes the regional distribution of kyotorphin in the rat brain and spinal cord, based on reported concentrations:

Brain RegionKyotorphin Concentration (ng/g tissue)
Midbrain719.5
Pons and Medulla Oblongata556.5
Hypothalamus391.8
Cerebral Cortex367.1
Thalamus119.3
Cerebellum101.8
Hippocampus61.8
Striatum45.5
Spinal Cord (Dorsal)405.1
Spinal Cord (Ventral)230.2

*Note: Data derived from rat brain studies. nih.gov

High Concentrations in Pain Pathway Regions (e.g., Periaqueductal Gray, Medulla Oblongata, Spinal Dorsal Horn)

Subcellular Compartmentalization and Synaptosomal Localization

Kyotorphin is predominantly localized within the synaptosomal fraction of brain tissue, which contains nerve-ending particles. nih.govnih.govscispace.comfrontiersin.org Studies involving subcellular fractionation of rat brain have shown that a significant percentage of total kyotorphin content is found in the crude mitochondrial (P2) fraction, which is enriched in synaptosomes. nih.govfrontiersin.org Further sub-fractionation of the P2 fraction using sucrose (B13894) density gradients reveals a higher concentration of kyotorphin in the synaptosome fraction compared to myelin or mitochondrial pellet fractions. nih.govfrontiersin.org This synaptosomal localization supports the idea that kyotorphin functions as a neurotransmitter or neuromodulator, being stored in nerve terminals for potential release. nih.govfrontiersin.orgfrontiersin.org

The distribution of kyotorphin in different subcellular fractions of rat brain is presented below:

Subcellular FractionKyotorphin Concentration (ng/mg protein)Percentage of Total Content (%)
Nuclear (P1)1.277.4
Crude Mitochondrial (P2)5.8792.2
Microsome + Cytosol (S2)0.020.4

*Note: Data derived from rat brain studies. nih.govfrontiersin.org

Mechanisms of D-Kyotorphin Uptake and Release in Neural Tissues

While the mechanisms have been primarily studied for Kyotorphin, its analog this compound is expected to share similar processes. Kyotorphin is synthesized in nerve terminals and can be released upon depolarization. sigmaaldrich.commu-pleven.bg

Kyotorphin can be actively taken up into nerve terminals. nih.govresearchgate.net This uptake process exhibits characteristics similar to those of classical neurotransmitters, being dependent on temperature and energy. frontiersin.orgresearchgate.net The uptake is significantly reduced by ouabain, an inhibitor of Na+-dependent uptake mechanisms, suggesting a reliance on the sodium gradient. researchgate.net Kinetic analysis of kyotorphin uptake in rat brain synaptosomes has revealed specific kinetic parameters, such as Km and Vmax values. nih.gov The relatively low affinity and high capacity of the uptake mechanism suggest it may be mediated through amino acid-type transporters across plasma membranes in nerve terminals. nih.gov It has been speculated that kyotorphin might be incorporated into nerve terminals through unidentified transporters. frontiersin.org While Kyotorphin is reported to be an endogenous substrate of the peptide transporter PEPT2, this transporter is thought to be more involved in the clearance of enkephalin from the brain rather than kyotorphin uptake for release. frontiersin.orgmu-pleven.bg

Role of Peptide Transporters (e.g., PEPT2) in Clearance

The clearance of neuropeptides from the extracellular space is a crucial process for terminating their signaling and maintaining neuronal homeostasis. For kyotorphin and its analogues, clearance is mediated by both extracellular peptidases and peptide transporters. frontiersin.orgnih.govresearchgate.netresearchgate.net Among the peptide transporters, PEPT2, a high-affinity, low-capacity proton-coupled oligopeptide transporter, has been identified as playing a significant role in the clearance of L-kyotorphin from the brain. frontiersin.orgnih.govumich.edujax.org

PEPT2 is expressed in various brain regions, including astrocytes, ependymal cells, and the choroid plexus. frontiersin.orgnih.gov In astrocytes, PEPT2 is thought to contribute to the removal of small peptides, such as kyotorphin, from the extracellular fluid. frontiersin.orgnih.gov In the choroid plexus, PEPT2 is located on the apical membrane, suggesting a role in the efflux of peptides from the cerebrospinal fluid (CSF). frontiersin.orgnih.gov

Studies have demonstrated that L-kyotorphin is a substrate for PEPT2-mediated transport. nih.govumich.edunih.govcore.ac.uk For instance, L-kyotorphin has been shown to inhibit the PEPT2-mediated uptake of other substrates like glycylsarcosine (B1347041) in synaptosomes and choroid plexus. frontiersin.orgnih.govumich.edu Direct measurement of peptide-induced inward currents has further confirmed L-kyotorphin uptake by PEPT2. frontiersin.orgnih.gov

The role of PEPT2 in kyotorphin clearance is underscored by studies using PEPT2 null mice. These mice exhibit slower clearance of L-kyotorphin from the CSF and show an enhanced antinociceptive response to administered L-kyotorphin compared to wild-type mice. frontiersin.orgnih.govumich.edujax.org This suggests that PEPT2 activity contributes to reducing the levels and thus the analgesic effect of L-kyotorphin in the brain. umich.edujax.org

Regarding this compound, research indicates a differential interaction with PEPT2 compared to L-kyotorphin. While L-kyotorphin is a competitive inhibitor and substrate of PEPT2, this compound has shown minimal effect on stimulating a related opioid peptide transport system that is modulated by L-kyotorphin and for which L-kyotorphin is a PEPT2 substrate. nih.govbiorbyt.com Some literature suggests that PEPT2 prefers L-amino acids, which might explain why this compound is considered less likely to be transported by PEPT2 or incapable of crossing the blood-brain barrier via this transporter. scialert.net However, despite this, this compound has been reported to show more potent effects in some studies, which could imply alternative transport mechanisms or differences in enzymatic degradation compared to L-kyotorphin. scialert.net

The interplay between enzymatic degradation and transporter-mediated clearance by PEPT2 is important for regulating kyotorphin levels. Both processes are considered significant in kyotorphin clearance. frontiersin.orgnih.gov

Here is a summary of kyotorphin concentrations in different rat brain regions:

Brain RegionKyotorphin Concentration (ng/g tissue)
Midbrain719.5
Pons and Medulla Oblongata556.5
Hypothalamus391.8
Cerebral Cortex367.1
Thalamus119.3
Cerebellum101.8
Hippocampus61.8
Striatum45.5
Dorsal Spinal Cord405.1
Ventral Spinal Cord230.2

*Data derived from regional distribution studies in rat brain. frontiersin.org

This compound Mediated Endogenous Opioid Peptide Release

A key mechanism attributed to this compound is its ability to stimulate the release of endogenous opioid peptides, particularly Met-enkephalin (B1676343). This indirect modulation of the opioid system is considered central to its analgesic properties.

Stimulation of Met-Enkephalin Release from Brain and Spinal Cord Preparations

Studies have demonstrated that this compound stimulates the release of Met-enkephalin from preparations of the brain and spinal cord. Experiments using guinea pig striatal slices and spinal cord preparations showed that the addition of kyotorphin (the L-isomer) to the superfusion medium produced a concentration-dependent increase in Met-enkephalin release. nih.gov This release was found to be calcium-dependent and was abolished by tetrodotoxin, suggesting a neuronal mechanism. nih.gov Similar effects of kyotorphin were observed in spinal cord preparations. nih.gov this compound has also been shown to stimulate Met-enkephalin release from rat striatum in vitro. nih.govmedkoo.com The release rates induced by kyotorphin from brain and spinal cord preparations have been reported to be approximately four times the basal release. scispace.commu-pleven.bg

Data from studies on kyotorphin (L-isomer) can provide insight into the potential behavior of this compound due to their structural similarity and shared ability to induce Met-enkephalin release.

PreparationStimulusEffect on Met-Enkephalin ReleaseCalcium DependenceTetrodotoxin SensitivitySource
Guinea pig striatumKyotorphinConcentration-dependent increaseCalcium-dependentAbolished nih.gov
Guinea pig striatum50 mM K+Marked increaseCalcium-dependentNot specified nih.gov
Guinea pig spinal cordKyotorphinIncreaseCalcium-dependentNot specified nih.gov
Rat striatumKyotorphinStimulates releaseNot specifiedNot specified nih.govmedkoo.com
Rat striatumThis compoundStimulates releaseNot specifiedNot specified nih.govmedkoo.com

Indirect Activation of Endogenous Opioid Receptors (e.g., Mu and Delta Opioid Receptors)

While this compound causes naloxone-reversible analgesia in vivo, it does not directly bind to mu, delta, or kappa opioid receptors in vitro. nih.gov This suggests an indirect mechanism of action on opioid receptors. The release of endogenous opioid peptides, such as Met-enkephalin and beta-endorphin, mediated by kyotorphin and this compound, is believed to be responsible for the indirect activation of delta (δ) and/or mu (μ) opioid receptors. mu-pleven.bgnih.govfrontiersin.org This indirect activation contributes to the observed analgesic effects.

G Protein-Coupled Receptor Signaling Pathways

Research indicates that this compound interacts with a specific G protein-coupled receptor (GPCR), initiating intracellular signaling cascades that contribute to its effects. nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgdntb.gov.uacore.ac.ukulisboa.pt

Mediation via Gi Protein Coupling and Activation of Phospholipase C (PLC)

The receptor targeted by kyotorphin (and presumably this compound) is coupled to Gi proteins. nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgdntb.gov.uacore.ac.uk This coupling mediates the activation of phospholipase C (PLC). nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgdntb.gov.uaulisboa.ptresearchgate.net Studies have shown that kyotorphin activates PLC in synaptosome membranes in a manner that is eliminated by pretreatment with pertussis toxin, which blocks the interaction of receptors with Gi/o proteins. frontiersin.orgresearchgate.net This effect was recovered by reconstitution with purified Gi, but not Go, indicating the involvement of Gi protein. frontiersin.orgresearchgate.net While Gi/o proteins are generally associated with inhibitory functions, the kyotorphin receptor mediates the activation of Gi and subsequently PLC. nih.govfrontiersin.org

Downstream Intracellular Signaling: InsP3 and TRPC1-Dependent Plasma Membrane Ca2+ Channels

The activation of PLC by this compound receptor signaling leads to the production of inositol (B14025) (1,4,5)-trisphosphate (InsP3). nih.govfrontiersin.orgfrontiersin.orgresearchgate.net InsP3 then activates InsP3 receptors (InsP3R) located on the endoplasmic reticulum. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This activation is believed to lead to a conformational coupling of InsP3R with transient receptor potential C1 (TRPC1) channels in the plasma membrane, resulting in the opening of these calcium channels and subsequent calcium influx. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net This receptor-operated calcium entry mechanism may play a role in enhancing the recruitment of Met-enkephalin-containing synaptic vesicles to the plasma membrane, thereby facilitating their release. nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

A simplified representation of the G protein-coupled receptor signaling pathway mediated by this compound can be summarized as follows:

StepKey PlayersOutcomeSource
Receptor BindingThis compound, Specific GPCRReceptor activation nih.govresearchgate.netfrontiersin.org
G Protein Coupling & ActivationActivated GPCR, Gi proteinGi activation nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgdntb.gov.uacore.ac.uk
Effector Enzyme ActivationActivated Gi, Phospholipase C (PLC)PLC activation nih.govnih.govfrontiersin.orgresearchgate.netfrontiersin.orgdntb.gov.uaulisboa.ptresearchgate.net
Second Messenger ProductionActivated PLC, PIP2Production of InsP3 nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Intracellular Receptor ActivationInsP3, InsP3 Receptor (InsP3R) in ERInsP3R activation nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Channel Coupling & OpeningInsP3R, TRPC1 channels in plasma membraneConformational coupling, TRPC1 channel opening nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Calcium InfluxOpen TRPC1 channels, Extracellular Ca2+Ca2+ entry into the cell nih.govnih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Downstream Cellular EffectsIncreased intracellular Ca2+Potential enhancement of vesicle release nih.govfrontiersin.orgfrontiersin.orgresearchgate.net

Opioid Peptide-Independent Mechanisms of Action

While the release of endogenous opioid peptides is a significant mechanism, evidence suggests that this compound may also exert effects through opioid peptide-independent pathways. The physiological effects of kyotorphin (and by extension, potentially this compound) are considered to fall into two categories: those mediated via opioid peptides and those that are opioid peptide-independent. mu-pleven.bgscialert.net For example, kyotorphin has been shown to produce analgesia through direct inhibition of bradykinin (B550075) responses in peripheral tissues, an effect that was not reversed by naloxone (B1662785), unlike its centrally mediated analgesia. frontiersin.org Additionally, kyotorphin is present in brain regions with low opioid receptor content, supporting the idea of non-opioid actions. frontiersin.org this compound has also been investigated for potential anti-stressor properties, reducing stress-induced increases in ACTH and CORT levels, which may represent an opioid-independent effect. scialert.net

Direct Excitatory Effects on Neurons

Studies have indicated that kyotorphin and its analog this compound can exert direct effects on neuronal activity. Electrophoretically charged kyotorphin has been shown to cause an excitatory effect on the spontaneous activity of neurons in the medulla nucleus reticularis paragigantocellularis (NRPG), a region implicated in morphine analgesia. This effect was found to be reversible by naloxone, suggesting an interaction with opioid systems, although the mechanism doesn't involve direct binding to opioid receptors nih.govresearchgate.net.

In peripheral systems, kyotorphin and Tyr-D-Arg (this compound) have been observed to increase the amplitude and mean quantal content of fast excitatory postsynaptic potentials in isolated preparations nih.gov. Within the dorsal motor nucleus of the vagus (DMV) in rats, kyotorphin (10 µM) was shown to reduce the amplitude of evoked excitatory postsynaptic currents (EPSCs). This inhibitory effect on EPSCs was prevented by naloxonazine, suggesting that kyotorphin induces the release of an endogenous μ-opioid receptor-selective agonist that acts at presynaptic receptors to inhibit fast excitatory synaptic transmission jneurosci.org. This presynaptic inhibitory action was mimicked by this compound jneurosci.org.

While the precise mechanisms underlying this compound's direct excitatory or modulatory effects on neurons are still being investigated, these findings highlight its capacity to influence neuronal excitability in both central and peripheral nervous systems.

Involvement of the Nitric Oxide-Cyclic GMP Pathway

The nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) pathway has been implicated in the mechanisms of action of kyotorphin and, by extension, its analog this compound. L-Arginine, one of the constituent amino acids of kyotorphin, is a known substrate for nitric oxide synthase (NOS), the enzyme responsible for NO production scialert.netnih.gov.

Research suggests a complex interplay between the kyotorphin-Met-enkephalin pathway and the NO-cGMP pathway in nociceptive processing. In the brain, activation of the kyotorphin-Met-enkephalin pathway is associated with antinociception, while activation of the NO-cGMP pathway has been suggested to result in hyperalgesia tandfonline.comualberta.cabps.ac.ukjst.go.jp.

Studies using histochemical methods have investigated the effect of this compound on NO activity in specific brain regions. For instance, administration of this compound increased the number of nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-diaphorase (NADPH-d) positive neurons in the caudate putamen (CPu) of rats. NADPH-d activity is used as an indirect marker of NO activity, as increased NO stimulates guanylate cyclase, leading to elevated cGMP levels cas.cz. This suggests that this compound may influence NO production or signaling in this area cas.cz. Another study found that this compound increased the number of NADPH-d reactive neurons in the dorsolateral periaqueductal gray (dlPAG) in control rats nih.gov.

The involvement of the NO-cGMP pathway in this compound's effects may be linked to the metabolism of its L-arginine component, leading to NO production, which in turn can activate soluble guanylyl cyclase and increase cGMP levels scialert.netnih.govcas.cz. This pathway is known to act as a second messenger system, influencing various neuronal functions, including neurotransmitter release and neuroplasticity wikipedia.orgfoliamedica.bg.

Table of Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound155578
Kyotorphin123804
Nitric Oxide145068
Cyclic GMP24316, 135398570, 136666649
L-Arginine6322
Met-enkephalin16132316
Naloxone5284607
Naloxonazine6438058
Guanylate Cyclase196148
Nitric Oxide Synthase441371

This compound, a synthetic analog of the naturally occurring dipeptide kyotorphin (L-tyrosyl-L-arginine), has garnered scientific interest due to its enhanced analgesic properties compared to its endogenous counterpart. nih.govscialert.net While kyotorphin is recognized for its presence in the brain and its involvement in pain modulation, research into this compound has focused on elucidating its specific molecular mechanisms, particularly its influence on neuronal activity and its interplay with crucial signaling pathways.

Molecular Mechanisms of D Kyotorphin Action

Investigations into the biological activity of D-kyotorphin have revealed its capacity to impact neuronal function through distinct mechanisms, including direct effects on neuronal excitation and involvement of the nitric oxide-cyclic GMP pathway.

Direct Excitatory Effects on Neurons

Studies have provided evidence suggesting that both kyotorphin (B1673678) and its synthetic analog, this compound, can directly influence neuronal excitability. Electrophoretic application of kyotorphin has been shown to induce an excitatory response in the spontaneous activity of neurons located in the medulla's nucleus reticularis paragigantocellularis (NRPG), a brain region implicated in the analgesic effects of morphine. This excitatory effect was found to be reversible by naloxone (B1662785), indicating an interaction with components of the opioid system, although it does not appear to involve direct binding to classical opioid receptors. nih.govresearchgate.net

In isolated peripheral preparations, kyotorphin and Tyr-D-Arg (this compound) have demonstrated the ability to increase the amplitude and mean quantal content of fast excitatory postsynaptic potentials. nih.gov Furthermore, within the dorsal motor nucleus of the vagus (DMV) in rats, kyotorphin at a concentration of 10 µM was observed to reduce the amplitude of evoked excitatory postsynaptic currents (EPSCs). This inhibitory effect on EPSCs was attenuated by pretreatment with naloxonazine, suggesting that kyotorphin triggers the release of an endogenous agonist selective for μ-opioid receptors, which subsequently acts on presynaptic receptors to inhibit fast excitatory synaptic transmission. jneurosci.org This presynaptic inhibitory action was also mimicked by this compound. jneurosci.org These findings collectively underscore the potential of this compound to modulate neuronal excitability in both the central and peripheral nervous systems, although the precise mechanisms warrant further investigation.

Involvement of the Nitric Oxide-Cyclic GMP Pathway

The nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway has been implicated in the mechanisms underlying the actions of kyotorphin and its analog, this compound. L-Arginine, a constituent amino acid of kyotorphin, serves as a substrate for nitric oxide synthase (NOS), the enzyme responsible for the biosynthesis of NO. scialert.netnih.gov

Research suggests a complex relationship between the kyotorphin-Met-enkephalin pathway and the NO-cGMP pathway in the processing of nociceptive information. In the brain, the activation of the kyotorphin-Met-enkephalin pathway is associated with the reduction of pain (antinociception), while the activation of the NO-cGMP pathway has been proposed to contribute to increased pain sensitivity (hyperalgesia). tandfonline.comualberta.cabps.ac.ukjst.go.jp

Histochemical studies have explored the effects of this compound on NO activity in specific brain regions. For instance, the administration of this compound led to an increase in the number of neurons positive for nicotinamide (B372718) adenine (B156593) dinucleotide phosphate-diaphorase (NADPH-d) in the caudate putamen (CPu) of rats. NADPH-d activity is considered an indirect marker of NO activity, as elevated NO levels stimulate guanylate cyclase, resulting in increased intracellular cGMP concentrations. cas.cz This observation suggests that this compound may influence NO production or signaling within this brain area. cas.cz Another study reported that this compound increased the number of NADPH-d reactive neurons in the dorsolateral periaqueductal gray (dlPAG) in control animals. nih.gov

The involvement of the NO-cGMP pathway in this compound's effects may be linked to the metabolic fate of its L-arginine component, which can lead to the generation of NO. NO, in turn, can activate soluble guanylyl cyclase, thereby increasing cGMP levels. scialert.netnih.govcas.cz This pathway is recognized as a crucial second messenger system that influences various neuronal functions, including the release of neurotransmitters and processes related to neuroplasticity. wikipedia.orgfoliamedica.bg

Receptor Interactions and Binding Studies of D Kyotorphin

Characterization of Putative Kyotorphin (B1673678)/D-Kyotorphin Receptors

The existence of specific receptors for kyotorphin and its analogs, including D-kyotorphin, has been suggested by various experimental findings. These putative receptors are thought to mediate some of the observed biological activities.

Evidence for Specific High-Affinity and Low-Affinity Binding Sites

Specific binding assays utilizing radiolabeled kyotorphin have provided evidence for the presence of both high-affinity and low-affinity binding sites in brain membrane preparations. For kyotorphin, Scatchard analysis revealed a high-affinity binding site with a dissociation constant (Kd) of 0.34 nM and a maximum binding capacity (Bmax) of 36 fmol/mg protein, and a low-affinity binding site with a Kd of 9.07 nM and a Bmax of 1.93 pmol/mg protein nih.gov. These findings suggest a saturable binding process indicative of specific receptor interactions. The regional distribution of high-affinity 3H-kyotorphin binding in the brain shows some correlation with the distribution of kyotorphin content and kyotorphin synthetase levels, with high binding observed in areas such as the hypothalamus, amygdala, and cerebral cortex nih.gov.

Ongoing Challenges in Definitive Receptor Identification

Despite evidence for specific binding sites, the definitive molecular identification and characterization of the kyotorphin/D-kyotorphin receptor(s) remain challenging nih.govnih.govnih.govresearchgate.net. While studies suggest a specific G protein-coupled receptor (GPCR) that couples with Gi and mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase, the specific protein constituting this receptor has not been isolated nih.govnih.govfrontiersin.org. The lack of a definitively identified receptor presents a significant hurdle in fully understanding the downstream signaling pathways and the precise mechanisms of this compound action.

Ligand-Receptor Binding Specificity and Affinity

Ligand-receptor binding specificity and affinity are crucial aspects of understanding how this compound interacts with its target sites. The affinity of a ligand for its receptor is described by the dissociation constant (Kd), while specificity refers to the ability of the receptor to preferentially bind to a particular ligand over others open.eduplos.org.

Competition binding studies have been employed to assess the specificity of the observed binding sites. For kyotorphin binding, the IC50 values for various dipeptides suggest that the binding sites recognize dipeptides containing tyrosine or arginine nih.gov. While specific detailed data on the binding affinity and specificity of this compound relative to kyotorphin and other peptides are not extensively detailed in the provided context, the fact that this compound is described as the most potent isomer of kyotorphin suggests differences in their interaction profiles, potentially at the receptor level or through other mechanisms like membrane interaction nih.gov.

Receptor Antagonist Interactions (e.g., Leucine-Arginine)

The identification of antagonists that block the effects of this compound can provide valuable insights into the nature of its receptor interactions. Leucine-arginine (Leu-Arg), a synthetic dipeptide, has been shown to act as a specific antagonist for the kyotorphin receptor nih.govnih.govnih.gov.

Studies investigating the effect of Leu-Arg on kyotorphin-enhanced GTP-binding protein activity in brain membrane preparations demonstrated that while Leu-Arg did not activate the low Km GTPase activity itself, it strongly inhibited the binding of 3H-kyotorphin nih.gov. This inhibitory effect on binding, coupled with the elimination of kyotorphin-induced enhancement of GTPase activity by Leu-Arg, supports its role as a kyotorphin receptor antagonist nih.gov. This antagonistic action suggests that this compound, similar to kyotorphin, may interact with a receptor that is modulated by Leu-Arg.

Membrane Interaction Dynamics and Chiral Recognition of this compound

Beyond direct receptor binding, the interaction of peptides with cell membranes can play a significant role in their pharmacological activity, influencing their local concentration, conformation, and presentation to receptors nih.govresearchgate.net. This compound's interaction with lipidic membranes, and the chiral recognition involved, are considered important factors in its enhanced analgesic efficiency compared to kyotorphin nih.gov.

Influence of Lipidic Membranes on Peptide Conformational Orientation

Studies utilizing techniques such as fluorescence spectroscopy and molecular dynamics simulations have investigated the interaction of kyotorphin and this compound with model lipidic membranes nih.govacs.orgnih.gov. Despite having a neutral net charge at physiological pH, this compound shows more extensive interaction with large unilamellar vesicles compared to kyotorphin nih.gov. The tyrosine residue of this compound interacts extensively with rigid membranes, exhibiting a specific location and well-defined orientation within the bilayer nih.gov.

This interaction with membranes is consistent with the "membrane catalysis" model, which proposes that ligands interact with membrane lipids to achieve high local concentrations near receptors and adopt the necessary conformation for binding nih.govnih.gov. Molecular dynamics simulations of kyotorphin interacting with a membrane model indicate that while the peptide retains considerable conformational freedom, membrane insertion can lead to a reduction in this freedom nih.gov. The observed extensive interaction and defined orientation of this compound within membranes suggest that it meets structural constraints potentially relevant for receptor-ligand interaction and that its stronger membrane interaction and ability to discriminate rigid membrane domains might contribute to its improved analgesic effect nih.govacs.orgacs.org. The chiral recognition of this compound by lipidic membranes is considered relevant to its enhanced analgesic efficiency nih.govsemanticscholar.org.

Table 1: Putative Kyotorphin Binding Site Characteristics

Binding Site TypeKd (nM)Bmax (fmol/mg protein)
High-Affinity0.3436
Low-Affinity9.071930 (1.93 pmol/mg protein)

Note: Data primarily derived from studies on kyotorphin binding to brain membranes. nih.gov

Table 2: Inhibition of 3H-Kyotorphin Binding by Dipeptides

DipeptideIC50 (nM)
Kyotorphin20.8
Leucine-Arginine11.2
Phenylalanine-Arginine12.7
Tyrosine-Leucine37.6
Tyrosine-Lysine224
Other dipeptides>1000

Note: Data reflects competition for 3H-kyotorphin binding sites. nih.gov

Correlation between Membrane Interaction and Enhanced Biological Effects

Research into this compound and its analogs highlights a significant correlation between their interaction with biological membranes and their enhanced biological effects, particularly concerning increased potency and the ability to traverse biological barriers like the blood-brain barrier (BBB). While kyotorphin (L-Tyr-L-Arg) itself interacts with lipid membranes, modifications to the peptide structure can substantially alter this interaction, leading to improved pharmacological profiles. researchgate.net

A key strategy to enhance the therapeutic potential of peptides like kyotorphin, which typically have limited BBB permeability, involves increasing their affinity for cell membranes through structural modifications. koreamed.org Studies have demonstrated that conjugating kyotorphin with lipophilic molecules, such as ibuprofen, enhances the peptide's interaction with membranes. koreamed.org Specifically, ibuprofen-conjugated kyotorphin derivatives, like IBP-Kyotorphin-amide (IbKTP-NH2), showed enhanced peptide-membrane interaction, exhibiting a notable specificity for anionic fluid bilayers. koreamed.org A direct correlation was observed between this increased affinity for anionic lipids and enhanced analgesic effects. koreamed.org IbKTP-NH2 was identified as a potent analgesic, suggesting that increased membrane interaction contributes to its improved efficacy, likely by facilitating passage across the BBB. koreamed.org In vitro studies quantifying the shift in membrane surface charge of BBB endothelial cells using zeta-potential dynamic light scattering further supported that IbKTP-NH2 increased the positive charge on the cell surface, indicative of enhanced interaction and potential for brain penetration. koreamed.org

Similarly, amidation of kyotorphin to form Amidatethis compound (KTP-NH2) results in a derivative with an increased global net charge. This modification has been shown to enhance the peptide's capacity to interact with biological membranes. uwm.edu.pl This increased membrane interaction is correlated with the ability of KTP-NH2 to cross the BBB, leading to observed neuroprotective effects. uwm.edu.pl

Computational studies investigating kyotorphin analogs have also explored the role of membrane interaction. While some studies focus on stability towards membrane-bound peptidases as a factor for prolonged effects, the interaction with the membrane itself is crucial for peptides targeting membrane-bound receptors or needing to cross the membrane barrier. nih.govciteab.com The conformational and orientational guidance induced by lipidic membranes on kyotorphin and its derivatives may also play a role in facilitating productive interactions with their target receptors. researchgate.net

The enhanced analgesic activity observed with this compound compared to the native L-Kyotorphin suggests that the stereochemistry at the arginine residue influences its interaction with biological systems, potentially including membrane interactions that contribute to its improved effect. wikipedia.orguni.lu Although specific detailed studies solely on this compound's membrane interaction correlation were less prominent in the search results compared to modified kyotorphin analogs, the principle established with analogs like KTP-NH2 and IbKTP-NH2 indicates that altered membrane affinity is a viable mechanism underlying enhanced biological outcomes for kyotorphin derivatives, including this compound.

The following table summarizes some of the findings related to kyotorphin and its modified analogs, illustrating the link between structural changes, membrane interaction properties, and enhanced biological effects:

CompoundStructural ModificationMembrane Interaction PropertyEnhanced Biological Effect(s)
Kyotorphin (L-Tyr-L-Arg)Native peptideInteracts with lipid membranes researchgate.netBaseline analgesic activity, releases Met-enkephalin (B1676343) wikipedia.orghandwiki.org
This compound (L-Tyr-D-Arg)D-isomer of Arginine residue(Implied altered interaction compared to L-Kyotorphin)Enhanced analgesic activity wikipedia.orguni.lu
Amidatethis compound (KTP-NH2)C-terminal amidationIncreased global net charge, enhanced membrane interaction uwm.edu.plImproved analgesic efficacy, BBB crossing, neuroprotection researchgate.netuwm.edu.pl
IBP-Kyotorphin-amide (IbKTP-NH2)Conjugation with ibuprofen, amidationEnhanced interaction, specificity for anionic bilayers koreamed.orgPotent analgesic, BBB crossing koreamed.org

Biological and Physiological Roles of D Kyotorphin

Modulation of Nociceptive Processing

D-Kyotorphin influences nociceptive processing through actions in specific central nervous system regions and involves both opioid-dependent and independent mechanisms. frontiersin.orgresearchgate.net

Local administration of this compound to key areas involved in pain modulation within the central nervous system elicits dose-dependent analgesic effects. These regions include the periaqueductal gray (PAG), the nucleus reticularis paragigantocellularis (NRPG), and the lumbosacral subarachnoid space (LSS) adjacent to the spinal dorsal horn in rats. researchgate.netnih.gov The PAG and NRPG are recognized brainstem sites contributing to descending pain inhibitory pathways. frontiersin.orgulisboa.ptjst.go.jp The lumbosacral subarachnoid space provides access to the spinal dorsal horn, a crucial area for processing incoming pain signals. clinmedjournals.orgcore.ac.uk

The potency of this compound in these regions has been assessed using the tail-pinch test, a behavioral assay reflecting central pain processing. frontiersin.org The half maximal effective dose (ED50) values highlight the regional differences in this compound's antinociceptive effects:

Neural RegionED50 (µ g/rat )
Periaqueductal Gray (PAG)6.2
Nucleus Reticularis Paragigantocellularis (NRPG)8.8
Lumbosacral Subarachnoid Space (LSS)10.6

These data, derived from studies in rats, demonstrate that this compound is centrally active in modulating nociception at these specific neural sites. researchgate.netnih.gov

The analgesic effects of this compound are characterized by both naloxone-reversible and naloxone-irreversible components, indicating the involvement of both opioid and non-opioid mechanisms. frontiersin.orgresearchgate.net Naloxone (B1662785), an opioid receptor antagonist, is commonly used to discern opioid-mediated effects. hhs.gov

Administration of naloxone prior to this compound significantly attenuates the analgesic effects observed in the PAG and LSS. researchgate.netnih.gov This suggests that in these areas, a portion of this compound's analgesic action is mediated indirectly through the release of endogenous opioids, which subsequently activate opioid receptors. frontiersin.orgresearchgate.netnih.gov Kyotorphin (B1673678) and this compound are known to stimulate the release of met-enkephalin (B1676343) from brain tissue, contributing to this opioid-mediated component. scialert.netfrontiersin.orgnih.gov

Conversely, the analgesic effect of this compound in the NRPG remains unaffected by naloxone pretreatment. researchgate.netnih.gov This observation points to the existence of a distinct mechanism within the NRPG that underlies this compound's analgesic action, one that does not rely on the release of enkephalins or direct engagement with opioid receptors. researchgate.netnih.gov

In addition to its central effects, this compound and its L-isomer also exert peripheral analgesic effects that are independent of opioid receptors. jst.go.jpnih.govresearchgate.net Studies examining the peripheral actions of kyotorphin have shown that its analgesic activity in models of peripheral pain is not blocked by naloxone. nih.govresearchgate.net This finding supports the involvement of non-opioid mechanisms in peripheral analgesia. nih.govresearchgate.net

One proposed mechanism for peripheral analgesia involves a specific kyotorphin receptor coupled to a pertussis toxin-sensitive Gi/Go protein signaling pathway. nih.gov This suggests that kyotorphin can produce analgesic effects in the periphery through signaling cascades that are distinct from those mediated by opioid receptors or enkephalin release. nih.gov

Neuromodulatory Functions in Stress Responses

This compound has also been explored for its neuromodulatory roles in the context of stress responses, particularly regarding its influence on the hypothalamic-pituitary-adrenal (HPA) axis. scialert.netscialert.net

Acute stress triggers an increase in the secretion of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) (CORT), serving as key indicators of HPA axis activation. scialert.netscialert.netnews-medical.net this compound has been shown to attenuate this stress-induced elevation in ACTH and CORT levels. scialert.netscialert.net This effect suggests that this compound may possess anti-stressor properties by modulating the HPA axis response and promoting the restoration of homeostasis. scialert.netscialert.net Administration of this compound to rats exposed to acute stressors has been observed to significantly reduce the elevated plasma concentrations of ACTH and CORT. scialert.netscialert.net

The efficacy of this compound in reducing stress-induced ACTH and CORT release can vary depending on the specific type of stressor applied. Different stress models, such as immobilization, cold, and heat stress, appear to differentially engage opioid and non-opioid systems. scialert.net

Research indicates that this compound may exhibit a more potent and prolonged effect in reducing ACTH and CORT levels compared to L-kyotorphin. scialert.net This differential potency might be linked to its interactions with the specific opioid and non-opioid pathways activated by different stress models. scialert.net Further research is needed to fully elucidate the mechanisms underlying the differential potency observed across various stress paradigms. scialert.net

Anti-inflammatory Actions

Research indicates that this compound and its derivatives may exert anti-inflammatory effects, impacting key aspects of the inflammatory response.

Modulation of Leukocyte Rolling in Inflammatory Models

Studies utilizing in vivo models of inflammation have explored the effects of kyotorphin analogs on leukocyte behavior. In a murine model of inflammation induced by bacterial lipopolysaccharide (LPS), a kyotorphin derivative containing a D-tyrosine residue, D-Tyr-L-Arg-NH2 (KTP-NH2-DL), demonstrated a significant reduction in the number of rolling leukocytes. This analog efficiently decreased leukocyte rolling by up to 46% after 30 minutes at a concentration of 96 µM acs.orgnih.gov. Kyotorphin and its analogs have been shown to decrease the number of rolling and adherent leukocytes induced by LPS in a rodent model of inflammation frontiersin.org. This effect might be partly explained by the ability of some kyotorphin analogs to interact with LPS micelles frontiersin.org. Kyotorphin-NH2 has also been shown to decrease the number of rolling leukocytes in a mouse model of inflammation induced by lipopolysaccharide frontiersin.orgresearchgate.net.

Glucocorticoid-Mediated and Glucocorticoid-Independent Anti-inflammatory Mechanisms

Investigations into the mechanisms underlying the anti-inflammatory actions of kyotorphin derivatives suggest both glucocorticoid-mediated and independent pathways. For instance, Kyotorphin-NH2 (KTP-NH2), an amidated form of kyotorphin, exhibits anti-inflammatory effects impacting microcirculation researchgate.net. Studies suggest that KTP-NH2 possesses a dual action: a glucocorticoid-mediated action that appears dominant in full-fledged LPS-induced inflammation, and a glucocorticoid-independent mechanism that is more prominent in models where leukocyte rolling is stimulated but inflammation is not fully developed researchgate.net. Pre-treatment with metyrapone, an inhibitor of glucocorticoid synthesis, was found to abrogate the action of KTP-NH2 in the LPS-induced inflammation model. However, the effect of KTP-NH2 in counteracting leukocyte rolling stimulated by CXCL-1 was not abrogated by metyrapone, indicating a glucocorticoid-independent pathway in this context researchgate.net.

Other Potential Biological Activities

Beyond its anti-inflammatory effects, this compound and related peptides have been implicated in other physiological processes, often based on findings from studies on kyotorphin.

Anti-epileptic Properties (contextual, based on kyotorphin studies)

Research on kyotorphin and its analogs has revealed potential anti-epileptic properties in animal models. Administration of kyotorphin into specific brain regions, such as the lateral brain ventricle, CA1 hippocampi, or the reticular part of the substantia nigra, increased the latency and attenuated the severity of picrotoxin-induced convulsions in rats nih.gov. Kyotorphin also significantly suppressed pentylenetetrazole-induced seizures in mice frontiersin.org. This compound, as a synthetic analog of kyotorphin, is noted to stimulate Met-enkephalin release, a mechanism also associated with kyotorphin's effects researchgate.netresearchgate.net. Studies have concluded that kyotorphin and its analogs provide structure-dependent, dose-dependent, and target site-dependent antiepileptic effects nih.gov.

Thermoregulatory Modulation (contextual, based on kyotorphin studies)

Kyotorphin has been explored for its role in thermoregulation. Kyotorphin is present in moderate concentrations in the hypothalamus, a brain region involved in thermoregulation nih.gov. Intracerebroventricular administration of kyotorphin and a more stable analog induced naloxone-irreversible hypothermia in mice at room temperature nih.gov. This effect was prevented by thyrotropin (TRH), suggesting that the thermoregulatory mechanism of kyotorphin in the brain might involve the TRH neuronal system rather than opioid receptors nih.gov. While direct studies on this compound's thermoregulatory effects are less prominent in the search results, this compound is mentioned as an optical isomer of kyotorphin with potential anti-stressor properties researchgate.netresearchgate.net, and thermoregulation is listed as a modulated function for neokyotorphin, which can be generated from kyotorphin nih.gov.

Role in Brain Functions beyond Pain (e.g., Motivation, Anxiety, Memory)

Kyotorphin is found in brain structures related to the processing of information for nociception, the control of emotions, and memory formation foliamedica.bg. While the majority of kyotorphin research has focused on pain, its distribution in the cerebral cortex, an area with low opioid receptor content, suggests potential non-opioid actions and roles in functions beyond analgesia nih.gov. Studies on kyotorphin have investigated its effects on motivational behavior, anxiety, and memory in rats. Intracerebroventricular injection of kyotorphin at a high dose (100 µg) was able to induce anxiolytic and motor inhibiting effects foliamedica.bg. Kyotorphin has also shown a mild protective activity against the deleterious influence of brain hypoperfusion on behavior and memory foliamedica.bg. This compound, similar to kyotorphin, stimulates Met-enkephalin release frontiersin.orgresearchgate.netresearchgate.net, a mechanism that could potentially influence various brain functions. Kyotorphin levels in cerebrospinal fluid have been found to be lower in patients with Alzheimer's disease, suggesting a potential role in neurodegeneration ulisboa.ptmedchemexpress.comnih.gov.

D Kyotorphin Derivatives, Analogues, and Structure Activity Relationships

Design Principles for Enhanced D-Kyotorphin Analogues

Designing enhanced this compound analogues involves strategies to improve their stability against enzymatic breakdown and increase their ability to permeate biological barriers, particularly the blood-brain barrier for central nervous system (CNS) effects.

Strategies for Improved Enzymatic Stability

Peptides like kyotorphin (B1673678) are susceptible to degradation by peptidases, which limits their duration of action. Several strategies have been employed to improve the enzymatic stability of kyotorphin analogues. A key approach involves the substitution of L-amino acids with their corresponding D-amino acid isomers. For instance, Tyr-D-Arg, a this compound analogue, has been shown to be less susceptible to degradation by purified kyotorphin degrading aminopeptidase (B13392206) (KTPase) compared to L-kyotorphin (Tyr-L-Arg). researchgate.netnih.gov This increased stability contributes to a longer-lasting analgesic effect. researchgate.netnih.gov N-terminal methylation is another strategy explored to enhance enzymatic stability and improve lipophilicity. acs.orgresearchgate.net Cyclization of kyotorphin has also been suggested as a method to protect the peptide from proteolytic attack, thereby enhancing enzymatic stability and potentially enabling oral delivery. frontiersin.org

Approaches for Enhanced Biological Barrier Permeation

The limited ability of L-kyotorphin to cross the blood-brain barrier restricts its utility for treating CNS-related conditions. Strategies to enhance biological barrier permeation focus on increasing the lipophilicity and/or manipulating the charge of the peptide. Amidation of the C-terminus, resulting in kyotorphin-amide (KTP-NH₂), has been shown to improve analgesic efficacy after systemic administration, suggesting enhanced BBB crossing compared to the underivatized form. acs.orgresearchgate.netfrontiersin.orgresearchgate.netfigshare.comnih.govup.pt This structural change can increase the peptide's global net charge, enhancing its interaction with biological membranes. researchgate.net Conjugation with lipophilic molecules is another approach. Conjugation of kyotorphin with ibuprofen, for example, has been explored to create derivatives with improved brain targeting and enhanced analgesic properties. frontiersin.orgfrontiersin.orgresearchgate.netnih.govacs.orgfrontiersin.orgresearchgate.netnih.gov

Structure-Activity Relationship Studies of this compound and its Modified Forms

Structure-Activity Relationship (SAR) studies investigate how modifications to the chemical structure of kyotorphin affect its biological activity, including potency and duration of action.

Impact of Chirality on Potency and Duration of Action

The chirality of the amino acid residues in kyotorphin significantly impacts its activity. L-kyotorphin is composed of L-tyrosine and L-arginine. The substitution of L-arginine with D-arginine results in the analogue Tyr-D-Arg (this compound). This change in chirality at the arginine residue has been shown to result in a kyotorphin derivative that is more potent and has a longer duration of analgesic action compared to L-kyotorphin when administered intracisternally. researchgate.netnih.gov Tyr-D-Arg showed 5.6 times more potent and longer-lasting (60 min) analgesic effects than L-kyotorphin (30 min) in one study. researchgate.netnih.gov This enhanced activity is attributed, at least in part, to the increased enzymatic stability of the D-arginine containing analogue. researchgate.netnih.gov However, a kyotorphin-amide derivative with a D-tyrosine residue (KTP-NH₂-DL) showed lower ability to permeate membranes and no significant activity in a thermal nociception test, suggesting that the position of the D-amino acid substitution and other modifications (like amidation) collectively influence the pharmacological profile. acs.orgresearchgate.netfigshare.comnih.gov

Development of Conjugated this compound Derivatives with Function-Added Properties

Beyond improving stability and permeability, kyotorphin derivatives have been developed by conjugating kyotorphin or its analogues with other functional molecules to impart additional pharmacological properties. A notable example is the conjugation of kyotorphin with ibuprofen, a well-known non-steroidal anti-inflammatory drug (NSAID). frontiersin.orgfrontiersin.orgresearchgate.netnih.govacs.orgfrontiersin.orgresearchgate.netnih.gov This approach aims to create hybrid molecules that combine the analgesic properties of kyotorphin with the anti-inflammatory and analgesic effects of ibuprofen. Ibuprofen-conjugated kyotorphin derivatives, such as Ibuprofen-Kyotorphin-amide (IbKTP-NH₂), have been synthesized and shown to possess enhanced analgesic activity and improved brain targeting compared to unconjugated kyotorphin. frontiersin.orgfrontiersin.orgresearchgate.netnih.govacs.orgfrontiersin.orgresearchgate.netnih.gov These conjugates have demonstrated potential in models of chronic cerebral hypoperfusion, suggesting neuroprotective effects in addition to analgesia. nih.govfrontiersin.orgresearchgate.netnih.gov The conjugation strategy allows for the creation of molecules with multi-modal activity, potentially offering advantages in treating complex conditions involving both pain and inflammation or neurodegeneration.

Compound Names and PubChem CIDs

Compound NamePubChem CID
L-Kyotorphin (Tyr-L-Arg)123804
This compound (Tyr-D-Arg)155578
Ibuprofen3672
Tyr-D-Arg-amidino53875803
Ibuprofen-Kyotorphin-amide (IbKTP-NH₂)Not explicitly found in provided snippets, but related to CID 3672 and derivatives of 123804
Kyotorphin-amide (KTP-NH₂)Not explicitly found as a unique CID for the amidated form in provided snippets, but related to CID 123804
N-methyl-L-Tyr-D-Arg-NH₂ (Me-KTP-NH₂-LD)Not explicitly found in provided snippets
N-methyl-L-Tyr-L-Arg-NH₂ (Me-KTP-NH₂)Not explicitly found in provided snippets
L-Tyr-L-Arg-NH₂ (KTP-NH₂)Not explicitly found as a unique CID for the amidated form in provided snippets, but related to CID 123804
Ibuprofen-Tyr-Arg (IbKTP)Not explicitly found in provided snippets, but related to CID 3672 and derivatives of 123804

Methodological Approaches in D Kyotorphin Research

In Vitro Experimental Models

In vitro studies provide controlled environments to examine the direct interactions of D-Kyotorphin with biological components, such as brain tissues, synapses, cells, and lipid membranes.

Isolated Brain Slice Preparations for Neurotransmitter Release Studies

Isolated brain slice preparations are valuable tools for studying neurotransmitter release in a more physiologically relevant context than dissociated cells. While much of the research on kyotorphin (B1673678) using brain slices has focused on the L-isomer (kyotorphin, L-Tyr-L-Arg), these preparations are also applicable to studying this compound. Studies using brain or spinal cord slices have demonstrated that kyotorphin can increase the release of Met-enkephalin (B1676343). nih.govfrontiersin.org For instance, in experiments using spinal cord preparations, 10 µM kyotorphin caused a 2.2-fold increase in Met-enkephalin release. frontiersin.org This suggests that this compound, as a related peptide, could be investigated for similar effects on neurotransmitter release in such preparations.

Synaptosomal Preparations for Uptake and Release Kinetics

Synaptosomes, isolated nerve terminals, are widely used to study the uptake, storage, and release of neurotransmitters and neuropeptides. Research on kyotorphin (L-Tyr-L-Arg) has utilized synaptosomal preparations to demonstrate its uptake and subsequent release. Kyotorphin is incorporated into crude synaptosomes and released in a Ca²⁺-dependent manner upon depolarization with high K⁺. nih.govfrontiersin.orgnih.gov Kinetic analysis of kyotorphin uptake into rat brain crude synaptosomes revealed a Km of 1.31 ± 0.12 × 10⁻⁴ M and a Vmax of 5.9 ± 0.5 pmol/mg protein/min. nih.govfrontiersin.orgnih.gov This uptake is temperature-dependent and inhibited by metabolic inhibitors like dinitrophenol, iodoacetamide, and ouabain, suggesting an active transport mechanism potentially mediated by amino acid-type transporters rather than high-affinity receptor binding or endocytosis. nih.govnih.govresearchgate.net These findings from kyotorphin studies provide a precedent for using synaptosomal preparations to investigate the uptake and release kinetics of this compound and to identify the transporters involved.

Cell Culture Systems for Molecular Pathway Elucidation

Cell culture systems offer a simplified model for investigating the molecular mechanisms and signaling pathways activated by this compound. While specific studies on this compound in cell culture for molecular pathway elucidation are less detailed in the provided information compared to L-kyotorphin, research on L-kyotorphin provides insights into the potential pathways that could be studied for this compound. Studies have shown that the kyotorphin receptor is coupled to G proteins, specifically Gαi, and activates phospholipase C (PLC), leading to the production of inositol (B14025) 1,4,5-trisphosphate (InsP₃). nih.govresearchgate.netjneurosci.orgfrontiersin.org This signaling cascade can cause an increase in intracellular Ca²⁺, potentially through the activation of InsP₃ receptors and subsequent opening of plasma membrane Ca²⁺ channels via transient receptor potential C1 (TRPC1). nih.govresearchgate.netjneurosci.org Cell culture experiments, including those using primary neuronal cultures, have also been employed to study the neuroprotective effects of amidated kyotorphin derivatives against amyloid-beta peptide-induced toxicity, suggesting the applicability of such systems for evaluating the cellular effects and molecular targets of this compound. unl.ptulisboa.ptnih.gov

Lipidic Membrane Systems for Ligand-Membrane Interaction Analysis

Lipidic membrane systems, such as large unilamellar vesicles (LUVs) and supported lipid bilayers, are used to study the interaction of peptides like this compound with biological membranes. These studies are important for understanding how peptides partition into membranes, their orientation within the lipid bilayer, and how these interactions might influence their activity and access to receptors. Research indicates that this compound interacts with lipidic membranes, and this interaction is more extensive compared to L-kyotorphin. nih.gov Fluorescence spectroscopy studies have shown that the tyrosine residue of this compound interacts significantly with rigid membranes, exhibiting a specific location and orientation within the bilayer. nih.gov This suggests that membrane interaction and the ability to discriminate rigid membrane domains could contribute to the improved analgesic effect observed with this compound. nih.gov Molecular dynamics simulations have also been used to study the interaction of kyotorphin with membrane models, providing insights into conformational changes induced by membrane insertion and their potential correlation with receptor docking. researchgate.netacs.org These methodologies are directly applicable to studying the membrane interactions of this compound and their relevance to its pharmacological properties.

In Vivo Animal Models

Nociceptive Behavioral Assays (e.g., Tail-Pinch Test, Hot Plate Test)

Nociceptive behavioral assays are standard methods for assessing pain sensitivity and the effectiveness of analgesic compounds in animals. The tail-pinch test and the hot plate test are commonly used assays in kyotorphin research. frontiersin.orgnih.govnii.ac.jpmedchemexpress.comnih.gov

In the tail-pinch test, pressure is applied to the animal's tail, and the latency to respond (e.g., by attempting to remove the clip) is measured. This test is considered to reflect central pain processing rather than just a spinal reflex. frontiersin.org Studies comparing L-Kyotorphin (L-KTP) and this compound (D-KTP) using the tail-pinch method with intracisternal administration have shown that D-KTP is more potent than L-KTP. nih.gov For instance, the ED₅₀ for L-KTP was reported as 34.6 nmol, while for D-KTP, it was 6.2 nmol. nih.gov

The hot plate test involves placing an animal on a heated surface and measuring the latency to exhibit pain-related behaviors, such as licking paws or jumping. This assay also assesses centrally mediated pain responses. wikipedia.org In the hot plate test, the ED₅₀ for L-Kyotorphin was reported as 15.7 nmol/mouse. nih.govnii.ac.jpmedchemexpress.com While direct ED₅₀ values for this compound in the hot plate test are less explicitly stated in the provided snippets compared to the tail-pinch test, the general use of this assay for evaluating kyotorphin's analgesic effects is well-documented. nii.ac.jpmedchemexpress.comnih.gov Studies have also investigated the analgesic effects of amidated kyotorphin derivatives in various pain models, including those assessing mechanical allodynia and hyperalgesia, and cold allodynia, demonstrating the breadth of in vivo behavioral assays used in this field. nih.govresearchgate.net

Here is a summary of ED₅₀ values for L-Kyotorphin and this compound in nociceptive behavioral assays:

PeptideAssayAdministration RouteED₅₀ (nmol/mouse)Reference
L-KyotorphinTail-PinchIntracisternal34.6 nih.gov
This compoundTail-PinchIntracisternal6.2 nih.gov
L-KyotorphinHot PlateNot specified15.7 nih.govnii.ac.jpmedchemexpress.com

These in vivo behavioral assays are essential for demonstrating the analgesic efficacy of this compound and comparing its potency to that of L-Kyotorphin and other analgesic compounds.

Models of Stress-Induced Physiological and Behavioral Changes (e.g., Immobilization, Cold, Heat Stress)

Stress models are employed to investigate the effects of this compound on physiological and behavioral responses to acute stressors. Common models include immobilization, cold exposure, and heat exposure in rodents, particularly male Wistar rats. scialert.netbas.bgmu-varna.bg These models are used to evaluate changes in stress markers and nociception.

For instance, studies have examined the impact of this compound administration on plasma levels of adrenocorticotropic hormone (ACTH) and corticosterone (B1669441) (CORT), key indicators of hypothalamic-pituitary-adrenal (HPA) axis activation during stress. scialert.netmu-varna.bg Different stressors appear to induce varied responses in the HPA system. scialert.netmu-varna.bg Research has shown that this compound can influence stress-induced changes in ACTH and CORT concentrations. scialert.net

Furthermore, stress models are used to study the involvement of the nitric oxide (NO) system in the effects of this compound. Immobilization and cold stress have been shown to increase NO synthase expression and the number of NADPH-d neurons in brain regions like the periaqueductal gray (PAG), which is involved in pain regulation. researchgate.net Studies have investigated the effects of this compound on these stress-induced changes in NO activity and their correlation with nociceptive responses. bas.bg

Models of Neuroinflammation (e.g., LPS-induced inflammation)

Neuroinflammation models, such as those induced by lipopolysaccharide (LPS), are used to explore the potential anti-inflammatory effects of this compound. LPS is a component of the outer membrane of Gram-negative bacteria and is a potent activator of the innate immune system, leading to inflammation. citeab.comciteab.comresearchgate.nettci-thaijo.org

While the provided search results primarily discuss LPS-induced systemic inflammation models and the effects of other compounds like Thai herbal formulas or indomethacin (B1671933) on markers of organ injury and pro-inflammatory cytokines, the general methodology involves inducing inflammation with LPS and then evaluating the effects of the test substance on inflammatory markers. tci-thaijo.org This type of model could be applied to this compound research to assess its impact on neuroinflammatory pathways and the release of pro-inflammatory mediators in the central nervous system.

Biochemical and Molecular Biology Techniques

Biochemical and molecular biology techniques are crucial for understanding the synthesis, degradation, receptor interactions, and signaling pathways associated with this compound.

Enzyme Activity Assays (e.g., Kyotorphin Synthetase, KTPase)

Enzyme activity assays are used to study the enzymes involved in the metabolism of kyotorphin and potentially this compound. Kyotorphin is synthesized from L-tyrosine and L-arginine by a specific enzyme, kyotorphin synthetase, in an ATP- and Mg2+-dependent process. nih.govnih.govdovepress.combiosciencejournals.com Assays for kyotorphin synthetase activity have been conducted in various brain regions and subcellular fractions, showing highest activity in areas like the midbrain and medulla oblongata and in synaptosome fractions. nih.govresearchgate.net While the molecular characterization of mammalian kyotorphin synthetase is not fully determined, studies have explored the potential of enzymes like Bacillus stearothermophilus tyrosyl-tRNA synthetase to catalyze kyotorphin synthesis in vitro. nih.govresearchgate.net

The degradation of kyotorphin is primarily mediated by aminopeptidases, including a synaptic membrane-bound aminopeptidase (B13392206) suggested to be a specific kyotorphin-hydrolyzing peptidase (KTPase). biosciencejournals.com Enzyme activity assays for these peptidases are used to assess the stability of kyotorphin and its analogs, including this compound, and to identify potential enzyme inhibitors. biosciencejournals.com The enzymatic stability of this compound is considered to be higher than that of L-kyotorphin. bas.bg

Receptor Binding and Signaling Pathway Analysis (e.g., G-protein coupling, PLC activation)

Investigating the interaction of this compound with its receptor and the subsequent intracellular signaling events is a key area of research. Kyotorphin binds to a specific G protein-coupled receptor (GPCR). nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net Receptor binding assays can be used to determine the affinity of this compound for this receptor.

Signaling pathway analysis focuses on the downstream effects of receptor activation. The kyotorphin receptor is known to couple with Gi/o proteins. nih.govresearchgate.netfrontiersin.org This coupling mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through Gi. nih.govresearchgate.netfrontiersin.org PLC activation leads to the production of inositol trisphosphate (InsP3), which can trigger the release of intracellular calcium and potentially influence calcium influx through channels like TRPC1. nih.govresearchgate.netfrontiersin.org Techniques such as measuring G-protein coupling (e.g., via low Km GTPase activity) and PLC activation (e.g., by measuring InsP3 production or downstream calcium signaling) are employed to elucidate the signaling pathways activated by this compound. nih.govresearchgate.netfrontiersin.org

Neurochemical Quantifications of Endogenous Opioids and Stress Hormones

Quantifying the levels of endogenous opioids and stress hormones is essential for understanding the neuromodulatory effects of this compound. Kyotorphin is known to exert its analgesic effect by releasing met-enkephalin. wikipedia.orgnih.govnih.govdovepress.combiosciencejournals.com Neurochemical techniques, such as radioimmunoassay (RIA), are used to measure the concentrations of met-enkephalin in brain tissues or cerebrospinal fluid following this compound administration. scialert.netmu-varna.bg

Similarly, as mentioned in the stress models section, radioimmunoassay is used to quantify plasma levels of stress hormones like ACTH and CORT to assess the impact of this compound on the HPA axis response to stress. scialert.netmu-varna.bg

Computational and Biophysical Methodologies

Computational and biophysical methods provide valuable insights into the structural properties of this compound, its interactions with membranes and proteins, and the mechanisms underlying its activity.

Computational studies, such as molecular dynamics simulations, can be used to investigate the conformational freedom of peptides like kyotorphin and their interactions with lipid bilayers. nih.gov These studies can help understand how the membrane environment affects the peptide's structure and ionization state. nih.gov

Docking studies are employed to predict the binding interactions of this compound and its analogs with enzymes like aminopeptidase N (APN) and transporters such as proton-dependent oligopeptide transporters (POT). biosciencejournals.com These studies can help explain the observed enzymatic stability and transport properties of kyotorphin derivatives. biosciencejournals.com

Biophysical techniques, although not explicitly detailed for this compound in the provided results, can complement computational studies by providing experimental data on peptide-membrane interactions, conformational changes, and binding kinetics. Examples of relevant biophysical methods used in peptide research include spectroscopy (e.g., circular dichroism, fluorescence) and techniques for studying membrane interactions (e.g., surface plasmon resonance).

Data Tables

Based on the search results, a potential data table could summarize the effects of this compound on stress hormone levels in different stress models.

Stress ModelSubstance AdministeredTime After AdministrationChange in Plasma ACTH LevelChange in Plasma CORT LevelReference
ImmobilizationThis compound20 minReduced increased levelsNot specified scialert.net
Cold ExposureThis compoundNot specifiedNot specifiedNot specified scialert.net
Heat ExposureThis compoundNot specifiedNot specifiedNot specified scialert.net

Note: Specific quantitative data for this compound's effect on CORT in stress models and detailed time points for all stress models were not consistently available across the provided snippets for precise table population.

Another potential table could summarize findings related to enzyme activity or receptor interactions, but the provided data is more descriptive than quantitative for creating a detailed table.

Detailed Research Findings

Detailed research findings highlight the multifaceted investigation into this compound:

this compound, as a synthetic analog of kyotorphin, has been studied for its potential anti-stressor effects, showing inhibition of stress-induced increases in ACTH levels in immobilization stress in rats. scialert.net

Research indicates that this compound may influence the nitric oxide system in specific brain regions like the periaqueductal gray, which is implicated in stress responses and pain modulation. researchgate.net

Studies on kyotorphin, relevant to this compound due to its structural similarity, have detailed its synthesis from tyrosine and arginine by kyotorphin synthetase and its degradation by aminopeptidases. nih.govnih.govdovepress.combiosciencejournals.com

The kyotorphin receptor, with which this compound is expected to interact, is a GPCR coupled to Gi/o proteins, leading to the activation of PLC and influencing calcium signaling. nih.govresearchgate.netfrontiersin.org

Computational methods, such as docking studies, have been used to assess the potential interactions of kyotorphin analogs, including considerations for their stability against peptidases and transport across cell membranes. biosciencejournals.com

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and dynamics simulations are computational techniques used to predict and analyze the binding interactions between molecules, such as peptides (ligands) and proteins (receptors). These methods provide atomic-level details about potential binding modes, affinities, and conformational changes upon binding.

Studies involving kyotorphin and its analogues, including this compound, have utilized molecular docking to investigate interactions with various protein targets. For instance, docking studies have been performed to analyze the interaction of kyotorphin analogues with aminopeptidases (APN) and oligopeptide transporters (POT). biosciencejournals.com These studies aim to understand how modifications to the kyotorphin structure affect its stability against enzymatic degradation and its transport across cell membranes. biosciencejournals.com

Molecular docking has also been applied to study the interaction of kyotorphin analogues with the μ-opioid receptor. researchgate.netresearchgate.net Research has explored the relationship between the structural properties of kyotorphin analogues, such as molecule size and the presence of specific functional groups, and their binding strength to the receptor. researchgate.netresearchgate.net Findings suggest that smaller molecules can more easily enter the binding site and form ligand-receptor complexes with lower energy, correlating with stronger and more prolonged effects. researchgate.net

Molecular dynamics simulations complement docking studies by providing information on the dynamic behavior of the peptide and its target over time. These simulations can reveal conformational changes, the stability of the bound complex, and the influence of the surrounding environment, such as lipid membranes or aqueous solution. acs.orgunl.ptnih.govresearchgate.net Constant-pH molecular dynamics studies have been used to investigate the pH-dependent conformational states of kyotorphin, identifying the protonation of the N-terminal amine as a key factor influencing its conformation. nih.gov Simulations have also explored the interaction of kyotorphin with membrane models, suggesting that even when interacting strongly with the bilayer, the peptide retains significant conformational freedom. researchgate.net

The combination of molecular docking and dynamics simulations provides a powerful approach to elucidate the complex interactions of this compound and its analogues with potential biological targets, contributing to the understanding of their mechanisms of action and guiding the design of new derivatives with improved properties.

Fluorescence Spectroscopy for Peptide-Membrane Interactions

Fluorescence spectroscopy is an experimental technique widely used to study the interactions of peptides with biological membranes or model membrane systems like lipid vesicles or micelles. This method can provide information about the peptide's location within the membrane, its orientation, and the changes in membrane properties upon peptide binding. The intrinsic fluorescence of aromatic amino acids, such as tyrosine and tryptophan (present in kyotorphin), or the use of extrinsic fluorescent probes allows researchers to monitor these interactions. acs.orgresearchgate.netnih.govacs.orgrsc.org

Fluorescence spectroscopy has been employed to study the interaction of kyotorphin and its derivatives with model membranes composed of various lipids. acs.orgresearchgate.netacs.org These studies can determine parameters such as the partition coefficient, which quantifies the peptide's preference for the lipid phase compared to the aqueous phase. acs.org For example, studies have shown that the phenolic ring of kyotorphin interacts with phospholipid molecules, with partition coefficients varying depending on the lipid composition and pH. acs.org

Fluorescence techniques can also provide insights into the orientation of peptides within the lipid bilayer. Studies using fluorescence spectroscopy have investigated the orientation of kyotorphin in model membranes, finding that the lowest energy transition dipole moment is displaced from the normal to the lipid bilayer by a certain angle. acs.org

Furthermore, fluorescence spectroscopy has been used to characterize the membrane interaction of kyotorphin derivatives, such as those conjugated with ibuprofen. acs.org These studies have demonstrated that chemical modifications can enhance peptide-membrane interaction and influence their specificity for certain types of bilayers, such as anionic fluid bilayers. acs.org A correlation between anionic lipid affinity, as assessed by techniques including those related to fluorescence principles like zeta-potential measurements which can be coupled with fluorescence, and the analgesic effect of these derivatives has been established. acs.org

Studies specifically investigating the chiral recognition of this compound by lipidic membranes have also utilized fluorescence spectroscopy, highlighting the method's ability to distinguish the interactions of different stereoisomers with membrane environments. semanticscholar.org

These fluorescence-based approaches are crucial for understanding how this compound and its analogues interact with the lipid environment of cell membranes, which is a critical step for cellular uptake and interaction with membrane-bound receptors.

Future Research Directions and Unanswered Questions in D Kyotorphin Research

Definitive Identification and Structural Characterization of the D-Kyotorphin Receptor

A key unanswered question in kyotorphin (B1673678) and this compound research is the definitive identification and structural characterization of their specific receptor(s) nih.govresearchgate.net. Although studies suggest the existence of a specific G protein-coupled receptor that mediates the activation of phospholipase C (PLC) and inhibition of adenylyl cyclase through Gi, the molecular identity of this receptor remains elusive nih.govfrontiersin.orgresearchgate.netmu-pleven.bg. Some research has speculated whether the receptor is specific or formed by the oligomerization of μ- and δ-opioid receptors, although binding studies suggest the binding pocket is different from opioid receptors nih.gov.

Future research needs to focus on:

Employing advanced molecular biology techniques, such as receptor cloning and expression studies, to isolate and identify the gene encoding the this compound receptor.

Utilizing radioligand binding assays with high-affinity, selective this compound ligands to characterize receptor distribution and density in different brain regions and peripheral tissues.

Determining the three-dimensional structure of the receptor through techniques like X-ray crystallography or cryo-electron microscopy to understand its ligand-binding site and interaction with downstream signaling proteins.

Investigating potential accessory proteins or receptor subtypes that may modulate this compound's actions.

Comprehensive Elucidation of this compound's Intracellular Signaling Networks

While it is known that the kyotorphin receptor couples with Gi/o proteins and mediates the activation of PLC and Ca2+ signaling, the complete intracellular signaling cascade initiated by this compound binding requires comprehensive elucidation nih.govfrontiersin.orgresearchgate.net. The downstream mechanisms leading to Met-enkephalin (B1676343) release, which is thought to be a primary mechanism for kyotorphin's analgesic effects, are still not fully understood nih.govnih.govfrontiersin.org. The conformational coupling of the InsP3 receptor with transient receptor potential C1 (TRPC1) and subsequent opening of plasma membrane Ca2+ channels has been proposed as a potential underlying mechanism for Met-enkephalin release downstream of Gi and PLC activation nih.govfrontiersin.orgresearchgate.net. However, it is not fully understood how kyotorphin selectively induces the release of Met-enkephalin but not other neurotransmitters frontiersin.org.

Future research should aim to:

Map the complete signaling pathway from receptor activation to downstream effectors using techniques like phosphoproteomics and RNA sequencing.

Identify all proteins involved in the proposed InsP3R-TRPC1 coupling and Ca2+ influx mechanism and validate their roles in this compound-induced Met-enkephalin release.

Investigate the potential involvement of other signaling molecules and pathways, such as protein kinases and phosphatases, in mediating this compound's diverse effects.

Determine how this compound signaling is integrated with other neurotransmitter systems.

Investigation of this compound's Potential Role in Neurodegenerative Processes and Cognitive Modulation

Recent studies suggest a potential link between kyotorphin and neurodegenerative diseases like Alzheimer's disease (AD) nih.govnih.govresearchgate.netfrontiersin.orgnih.govresearchgate.netulisboa.ptnih.govresearchgate.netscienceopen.com. Lower levels of kyotorphin have been observed in the cerebrospinal fluid (CSF) of AD patients, and there is an inverse correlation between kyotorphin and phosphorylated tau (p-tau) levels, a marker of neurodegeneration nih.govresearchgate.netulisboa.ptscienceopen.com. This suggests that kyotorphin might serve as a biomarker for neurodegeneration nih.govresearchgate.netulisboa.ptresearchgate.net. Furthermore, studies in animal models have indicated potential neuroprotective and neuromodulatory properties of kyotorphin and its derivatives nih.govulisboa.ptnih.govresearchgate.netulisboa.pt. This compound has also shown potential anti-stressor properties scialert.net.

Future research is needed to:

Conduct longitudinal studies to determine if changes in this compound levels correlate with the progression of neurodegenerative diseases and cognitive decline.

Investigate the specific mechanisms by which this compound might exert neuroprotective effects, such as modulating inflammation, oxidative stress, or protein aggregation.

Explore the potential of this compound and its derivatives to improve cognitive function in animal models of neurodegenerative diseases.

Further elucidate the role of this compound in stress response and its potential therapeutic implications for stress-related disorders scialert.net.

Advanced Rational Design and Development of this compound-Based Therapeutics with Enhanced Specificity and Efficacy

The limited pharmacological value of native kyotorphin, partly due to its poor blood-brain barrier (BBB) permeability and susceptibility to enzymatic degradation, has prompted the development of derivatives like this compound nih.govscialert.netresearchgate.netresearchgate.net. This compound is less susceptible to enzymatic degradation than kyotorphin nih.gov. However, further rational design and development are needed to create this compound-based therapeutics with enhanced properties nih.govnih.govresearchgate.netfrontiersin.orgresearchgate.net. Strategies include modifying chirality, using unnatural amino acids, substituting peptide bonds, and conjugating with lipophilic groups or other functional molecules nih.govresearchgate.net.

Future research should focus on:

Designing and synthesizing novel this compound analogs with improved BBB permeability, enzymatic stability, and target specificity.

Utilizing computational modeling and structure-activity relationship studies to guide the design of derivatives with desired pharmacological profiles researchgate.net.

Developing targeted delivery systems, such as nanoparticles or liposomes, to enhance the delivery of this compound derivatives to the desired sites of action ulisboa.pt.

Conducting rigorous preclinical studies to evaluate the efficacy and safety of newly developed this compound-based therapeutics for various conditions, including pain, neurodegenerative diseases, and stress-related disorders.

Exploration of Novel Biological Functions of this compound and its Derivatives

Beyond its established role in analgesia and potential in neuroprotection and stress modulation, this compound and its derivatives may possess other undiscovered biological functions nih.govscialert.netmu-pleven.bg. Kyotorphin synthetase activity has been detected outside the central nervous system, suggesting potential roles in the peripheral system nih.govnih.gov. Studies have explored kyotorphin's role as an antiepileptic, thermoregulator, anti-hibernation regulator, and modulator of behavior nih.gov.

Future research avenues include:

Investigating the effects of this compound in various physiological systems outside the CNS, such as the immune, endocrine, and cardiovascular systems.

Exploring potential novel applications of this compound derivatives, such as antimicrobial agents, which have been suggested for kyotorphin derivatives nih.gov.

Utilizing '-omics' approaches (e.g., transcriptomics, proteomics, metabolomics) to identify novel pathways and processes influenced by this compound.

Studying the potential interactions of this compound with other peptide systems and neurotransmitters to understand its broader physiological impact.

Q & A

Q. What experimental models are commonly used to assess D-Kyotorphin's antinociceptive effects?

Researchers typically employ two primary models:

  • Tail Pressure Test (Mice): Mechanical pressure is applied to the tail base (20 mmHg/s increase) until a nociceptive response (e.g., biting/struggling) occurs. The test terminates at 200 mmHg to prevent tissue damage. Dose-response curves are constructed using % Maximum Possible Effect (%MPE), with ED50 values calculated for potency comparisons .
  • Guinea Pig Ileum Assay: Isolated ileum segments are exposed to electrical stimulation in a Krebs-Henseleit solution bath. Peptides are added non-cumulatively, and inhibition of contraction height is measured to evaluate opioid receptor-mediated activity .

Q. How do structural modifications in this compound analogues influence pharmacological activity?

Key findings include:

  • N-Terminal Fragments: The N-terminal tetrapeptide (Tyr-D-Arg-Phe-Gly) of [D-Arg<sup>2</sup>]dermorphin showed 9x higher activity than the parent compound in guinea pig ileum assays. Truncating the C-terminal amino acids paradoxically enhanced activity, contradicting earlier studies that emphasized full-length sequences .
  • D-Arg<sup>2</sup> Substitution: Replacing D-Ala with D-Arg at position 2 reduced antinociceptive potency in mice (52x vs. morphine vs. 210x for dermorphin) but maintained receptor affinity in vitro .

Q. What methodological approaches validate the opioid receptor-mediated mechanism of this compound analogues?

  • Naloxone Antagonism: Pretreatment with low-dose naloxone (0.5 mg/kg, subcutaneous) fully reverses antinociceptive effects in vivo, confirming opioid receptor dependence .
  • Receptor Binding Assays: Competitive displacement studies using radiolabeled ligands (e.g., [<sup>3</sup>H]naloxone) quantify binding affinity in neural tissue homogenates .

Advanced Research Questions

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) studies of this compound fragments?

Discrepancies arise from conflicting reports on minimal active sequences. For example:

  • C-Terminal Truncation: Removing three C-terminal amino acids from [D-Arg<sup>2</sup>]dermorphin increased activity, opposing Broccardo et al.'s (1981) findings. To address this, researchers should:
  • Conduct comparative SAR studies using standardized assays (e.g., consistent pressure rates in tail tests).
  • Validate peptide stability via HPLC and mass spectrometry to rule out degradation artifacts .

Q. What strategies optimize the in vivo stability and bioavailability of this compound-derived peptides?

  • Peptide Backbone Modifications: Incorporate D-amino acids or cyclization to resist enzymatic cleavage. For instance, [D-Arg<sup>2</sup>]dermorphin’s enhanced stability over L-isomers is attributed to D-residue protease resistance .
  • Pharmacokinetic Profiling: Measure plasma half-life and blood-brain barrier penetration using radiolabeled tracers. Fragment analogues with shorter sequences (e.g., tripeptides) may exhibit faster clearance, necessitating sustained-release formulations .

Q. How should researchers design dose-response experiments to account for species-specific variability in this compound effects?

  • Cross-Species Validation: Compare ED50 values in murine models (e.g., Std-ddy mice) and guinea pigs, noting differences in receptor density or metabolic pathways.
  • Negative Controls: Include saline-treated groups and receptor knockout models to isolate peptide-specific effects .

Q. What statistical methods are appropriate for analyzing contradictory data in antinociceptive assays?

  • Multivariate Analysis: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare ED50 values across multiple peptide variants.
  • Meta-Analysis: Aggregate data from independent studies to identify trends obscured by small sample sizes .

Methodological Best Practices

  • Data Reproducibility: Adhere to protocols from for experimental reporting, including detailed descriptions of peptide synthesis, animal handling, and statistical thresholds.
  • Ethical Compliance: Follow guidelines in for humane endpoint criteria (e.g., terminating tail pressure tests at 200 mmHg) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.